Dimethyl 2-(1,3-dioxolan-2-yl)butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(1,3-dioxolan-2-yl)butanedioate is an organic compound with the molecular formula C9H14O6. It is characterized by the presence of a 1,3-dioxolane ring, which is a five-membered ring containing two oxygen atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-(1,3-dioxolan-2-yl)butanedioate can be synthesized through the reaction of dimethyl butanedioate with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the 1,3-dioxolane ring .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as p-toluenesulfonic acid or sulfuric acid is common to promote the cyclization reaction .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(1,3-dioxolan-2-yl)butanedioate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong oxidizing agents like KMnO4, reducing agents like LiAlH4, and nucleophiles such as amines . Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols .
Scientific Research Applications
Dimethyl 2-(1,3-dioxolan-2-yl)butanedioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl 2-(1,3-dioxolan-2-yl)butanedioate involves its ability to form stable cyclic structures through intramolecular cyclization. This property makes it useful in various chemical reactions where stability and reactivity are crucial . The molecular targets and pathways involved in its action are primarily related to its interaction with nucleophiles and electrophiles in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Methyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate: This compound is similar in structure and is used as a bio-based solvent.
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol: Another compound with a 1,3-dioxolane ring, used in various organic synthesis applications.
Uniqueness
Dimethyl 2-(1,3-dioxolan-2-yl)butanedioate is unique due to its specific structural configuration, which imparts distinct reactivity and stability properties. Its ability to form stable cyclic structures makes it particularly valuable in organic synthesis and industrial applications .
Properties
CAS No. |
88820-09-1 |
---|---|
Molecular Formula |
C9H14O6 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
dimethyl 2-(1,3-dioxolan-2-yl)butanedioate |
InChI |
InChI=1S/C9H14O6/c1-12-7(10)5-6(8(11)13-2)9-14-3-4-15-9/h6,9H,3-5H2,1-2H3 |
InChI Key |
HYMPSERZSFKAGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1OCCO1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.